molecular formula C13H17ClN2O3 B6646505 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

Cat. No.: B6646505
M. Wt: 284.74 g/mol
InChI Key: ZPJLIEQKTFJCRW-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a methoxy group on the benzene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-18-12-3-2-9(14)6-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLIEQKTFJCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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